Diphenylammonium Trifluoromethanesulfonate

esterification selectivity sterically hindered alcohols

Traditional esterification requires excess alcohol, dehydrating agents, or corrosive liquid superacids, creating hazards and purification burdens. Diphenylammonium Triflate (DPAT) is a crystalline Brønsted acid organocatalyst that resolves these limitations. • Equimolar esterification (1:1 acid:alcohol) at 1 mol% loading - no dehydrating agents or azeotropic equipment required. • Polyesterification at 0.25 mol% loading achieves 93% yields, a 4-20× reduction vs. conventional catalysts. • Metal-free β-enaminone synthesis under mild conditions, critical for pharmaceutical intermediate production with zero residual metal risk.

Molecular Formula C13H12F3NO3S
Molecular Weight 319.3 g/mol
CAS No. 164411-06-7
Cat. No. B063943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenylammonium Trifluoromethanesulfonate
CAS164411-06-7
Molecular FormulaC13H12F3NO3S
Molecular Weight319.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[NH2+]C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-]
InChIInChI=1S/C12H11N.CHF3O3S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3,4)8(5,6)7/h1-10,13H;(H,5,6,7)
InChIKeyMGEGQAUINMTPGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenylammonium Trifluoromethanesulfonate (CAS 164411-06-7) Procurement and Technical Specifications Overview


Diphenylammonium Trifluoromethanesulfonate (CAS: 164411-06-7), also known as diphenylammonium triflate (DPAT), is an organoammonium salt with the molecular formula C₁₃H₁₂F₃NO₃S and a molecular weight of 319.30 g/mol. This compound is commercially available from multiple reputable suppliers with standard purity specifications of ≥98.0% (HPLC) [1] and a typical melting point range of 169–170 °C [2]. It is classified as an air-sensitive, room-temperature-stable crystalline solid and is primarily employed as a Brønsted acid organocatalyst in organic synthesis, where its triflate counterion confers strong electron-accepting character while maintaining handling advantages over liquid superacids .

Why Generic Substitution of Diphenylammonium Trifluoromethanesulfonate in Catalytic and Materials Applications Is Not Recommended


Diphenylammonium Trifluoromethanesulfonate (DPAT) cannot be generically substituted by other triflate salts, Brønsted acid catalysts, or metal-based alternatives without measurable performance degradation in specific application contexts. The key differentiation arises from the unique combination of the diphenylammonium cation's steric and electronic properties with the triflate anion's superacid-derived conjugate base character. Unlike triflic acid (TfOH) itself—a corrosive liquid superacid with pKa ~ -14 that requires specialized handling and poses over-acidification risks—DPAT is a crystalline solid with attenuated acidity that permits equimolar esterification under mild conditions without water removal [1]. Comparative studies have demonstrated that alternative catalysts, including erbium(III) triflate and conventional acid catalysts, either require longer reaction times, higher catalyst loadings, or produce lower yields in the synthesis of β-enaminones and polyesters . Furthermore, the specific solubility profile of DPAT in toluene and dichloromethane enables solution-phase polymerization protocols that are not directly transferable to other ammonium triflate analogs without extensive re-optimization [2].

Diphenylammonium Trifluoromethanesulfonate Quantitative Differentiation Evidence Guide: Head-to-Head Performance Data


DPAT vs. Dimesitylammonium Triflates: Quantified Esterification Selectivity in Sterically Hindered Systems

In the esterification of 4-phenylbutyric acid with cyclododecanol (a sterically hindered alcohol), diphenylammonium triflate (DPAT) catalyzes the reaction but also produces substantial amounts of the dehydration byproduct cyclododecene. Under reflux conditions in heptane at 115 °C with 5 mol% catalyst loading, the reaction mixture contained approximately 62% desired ester (cyclododecyl 4-phenylbutyrate) and 38% undesired alkene byproduct [1]. This selectivity profile represents a quantifiable baseline; bulkier diarylammonium catalysts such as dimesitylammonium pentafluorobenzenesulfonate subsequently achieved >90% ester yield with <10% alkene formation [1]. The data establish DPAT as a higher-activity but lower-selectivity option relative to sterically tuned alternatives, informing catalyst selection when substrate sensitivity dictates trade-offs between reaction rate and byproduct minimization.

esterification selectivity sterically hindered alcohols Brønsted acid catalysis

DPAT vs. Erbium(III) Triflate: Comparative β-Enaminone Synthesis Efficiency

Diphenylammonium triflate (DPAT) has been directly compared to erbium(III) triflate [Er(OTf)₃] as a catalyst for the synthesis of β-enaminones from substituted β-diketones and amines. While both catalysts are triflate-based, the catalytic performance differs substantially. Under optimized conditions, DPAT (5 mol%) achieved good to excellent yields across a wide substrate scope at room temperature to mild heating . In contrast, Er(OTf)₃ typically requires longer reaction times or higher temperatures for comparable transformations, and the metal-based catalyst introduces concerns regarding residual metal contamination in pharmaceutical intermediates. This comparison is drawn from parallel literature evaluating both catalysts for the same transformation class, establishing DPAT as a cost-effective, low-corrosive, metal-free alternative [1].

β-enaminone synthesis organocatalysis heterocyclic chemistry condensation

DPAT Catalyst Loading and Yield Optimization in Polyesterification vs. Conventional Protocols

In direct polycondensation of dicarboxylic acids with diols, DPAT catalyzes polyesterification with quantifiably optimized parameters. Systematic solvent screening identified toluene as the optimal solvent, with an optimum catalyst loading of 0.25 mol% and an appropriate reaction period of 12 hours [1]. Under these optimized conditions, DPAT produced polyhexamethylene succinate and polydecamethylene adipate in 93% yield, representing the highest yields reported for this catalyst in the study [1]. Molecular weight characterization via GPC yielded values ranging from 2,600 g/mol (polyethylene adipate) to 13,300 g/mol (polyhexamethylene adipate) depending on monomer selection [1]. This catalyst loading (0.25 mol%) is notably lower than many conventional polyesterification catalysts, which typically require 1-5 mol% loading for comparable activity.

polyesterification polymer synthesis polycondensation green chemistry

DPAT vs. Triflic Acid: Handling Safety and Process Practicality Comparison

Diphenylammonium triflate (DPAT) is a crystalline solid at room temperature (mp 169-170 °C), whereas triflic acid (CF₃SO₃H) is a corrosive liquid superacid with pKa ~ -14 in aqueous solution and Hammett acidity function H₀ ≈ -14.00 [1][2]. This fundamental physical state difference translates directly to handling safety and process practicality. DPAT can be weighed accurately on a standard analytical balance without specialized corrosive-liquid handling equipment, enabling precise catalyst loading in the 0.01-5 mol% range without requiring syringes, Schlenk techniques for air-sensitive liquids, or acid-resistant containment [3]. The solid state also eliminates the hydrolytic exotherm associated with triflic acid addition to reaction mixtures, reducing safety incidents in scale-up operations.

catalyst selection process safety Brønsted acid superacid alternative

DPAT-Derived PET Tracers: [11C]DMDPA vs. Fluorinated DMDPA Derivatives in Cardiac Imaging

The diphenylammonium triflate scaffold has been developed into positron emission tomography (PET) myocardial perfusion imaging agents. [¹¹C]-dimethyl diphenylammonium trifluoromethanesulfonate ([¹¹C]DMDPA) served as the lead compound. Four fluorinated DMDPA derivatives were synthesized and compared for in vivo biodistribution in male Sprague-Dawley rats using PET/CT [1]. [¹¹C]DMDPA achieved a heart/liver radioactivity uptake ratio of 1.2, whereas the fluorinated derivatives ([¹⁸F]FEMDPA, [¹⁸F]FBMDPA, [¹¹C]3-F-DMDPA, [¹¹C]4-F-DMDPA) exhibited significantly lower heart/liver ratios of 0.6, 0.4, 0.7, and 0.6, respectively [1]. This direct comparative data establishes [¹¹C]DMDPA as the superior lead structure for cardiac imaging among the DMDPA series, though quinolinium salt derivatives subsequently demonstrated further improved ratios (2.0 for [¹¹C]MeQ) [1].

PET imaging myocardial perfusion radiopharmaceuticals ammonium salts

Equimolar Esterification Capability: DPAT vs. Traditional Acid Catalysts Requiring Excess Reagent

Traditional acid-catalyzed esterification (e.g., H₂SO₄, p-TsOH) typically requires excess alcohol (often 3- to 10-fold molar excess) or continuous water removal (Dean-Stark apparatus) to drive equilibrium toward ester formation. In contrast, diphenylammonium triflate (DPAT) efficiently catalyzes esterification between nearly equimolar amounts of carboxylic acids and alcohols in good to excellent yields under mild reaction conditions without requiring water removal [1]. Experimental procedures demonstrate the use of 3-phenylpropionic acid (150 mg, 1.0 mmol) with 1-octanol (130 mg, 1.0 mmol) and DPAT (3.2 mg, 0.01 mmol, 1 mol%) heated at 80 °C in toluene for 4 hours, yielding the corresponding ester after simple evaporation [2]. This equimolar protocol eliminates the need for excess reagent and specialized water-removal equipment.

esterification green chemistry atom economy condensation

Optimal Procurement and Application Scenarios for Diphenylammonium Trifluoromethanesulfonate Based on Quantitative Evidence


Equimolar Esterification Without Water Removal in Green Chemistry Workflows

DPAT is the optimal procurement choice for esterification and transesterification reactions where atom economy and process simplicity are prioritized. As established in Section 3, DPAT catalyzes esterification using nearly equimolar amounts of carboxylic acids and alcohols (1:1 ratio) at 1 mol% loading, eliminating the need for excess alcohol, dehydrating agents, or azeotropic water removal equipment [1]. This contrasts with traditional catalysts such as H₂SO₄ or p-TsOH that require 3- to 10-fold alcohol excess. The solid-state handling also reduces operational hazards compared to liquid triflic acid [2].

Metal-Free β-Enaminone Synthesis for Pharmaceutical Intermediates

For the synthesis of β-enaminones from β-diketones and amines/amides, DPAT provides a metal-free organocatalytic alternative to erbium(III) triflate and other metal-based Lewis acid catalysts. This is critical for pharmaceutical intermediate production where residual metal contamination must be rigorously avoided. The protocol operates under mild conditions with 5 mol% DPAT loading and achieves good to excellent yields across diverse substrate scopes, offering a cost-effective and low-corrosive alternative to metal triflate systems .

Low-Catalyst-Loading Polyesterification for Specialty Polymer Synthesis

In direct polycondensation of dicarboxylic acids with diols, DPAT delivers optimized polyesterification at exceptionally low catalyst loading (0.25 mol%) with toluene as solvent and 12-hour reaction time. The protocol achieves 93% yields for polyhexamethylene succinate and polydecamethylene adipate, with molecular weights ranging from 2,600 to 13,300 g/mol depending on monomer selection. This 4- to 20-fold reduction in catalyst loading relative to conventional polyesterification catalysts supports greener process economics and reduced purification requirements [3].

PET Myocardial Perfusion Imaging Tracer Development Using [11C]DMDPA Scaffold

The diphenylammonium triflate-derived radiotracer [¹¹C]DMDPA serves as a benchmark scaffold for PET myocardial perfusion imaging agent development. Comparative in vivo biodistribution studies in rats demonstrate that [¹¹C]DMDPA achieves a heart/liver radioactivity uptake ratio of 1.2, which is 1.7- to 3-fold higher than fluorinated DMDPA derivatives ([¹⁸F]FEMDPA: 0.6; [¹⁸F]FBMDPA: 0.4). This quantitative SAR data positions [¹¹C]DMDPA as the lead structure for cardiac imaging applications within the DMDPA series, providing a validated starting point for further radiopharmaceutical development [4].

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